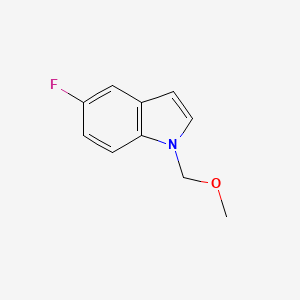

5-fluoro-1-(methoxymethyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-fluoro-1-(methoxymethyl)-1H-indole: is a fluorinated indole derivative Indole derivatives are significant in various fields, including medicinal chemistry, due to their diverse biological activities

Wirkmechanismus

Target of Action

Similar compounds such as 5-fluorouracil are known to target enzymes like thymidylate synthase . These enzymes play a crucial role in DNA synthesis, making them a strategic target for anticancer drugs .

Mode of Action

Compounds with similar structures, such as 5-fluorouracil, are known to inhibit the action of thymidylate synthase, thereby blocking the synthesis of dna . This results in the death of rapidly dividing cells, such as cancer cells .

Biochemical Pathways

Similar compounds like 5-fluorouracil are known to interfere with the pyrimidine synthesis pathway, particularly affecting the production of thymidylate, a crucial component of dna .

Pharmacokinetics

Similar compounds like 5-fluorouracil have been studied, and it is known that they are rapidly cleared from the body, primarily through renal excretion .

Result of Action

Similar compounds like 5-fluorouracil are known to cause cell death, particularly in rapidly dividing cells such as cancer cells, by inhibiting dna synthesis .

Action Environment

It is known that the effectiveness of similar compounds like 5-fluorouracil can be influenced by factors such as the presence of certain enzymes and the rate of drug metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Schiemann reaction, which involves the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom . The reaction conditions often include the use of sodium nitrite in an acidic medium, followed by the addition of a fluorinating agent such as tetrafluoroborate.

Industrial Production Methods: Industrial production of fluorinated indoles may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 5-fluoro-1-(methoxymethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding indole-2-carboxylic acids.

Reduction: Formation of 5-fluoro-1-(methoxymethyl)-1H-indoline.

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-fluoro-1-(methoxymethyl)-1H-indole is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential biological activities.

Biology: In biological research, fluorinated indoles are studied for their interactions with biological targets, including enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity.

Medicine: Fluorinated indoles, including this compound, are investigated for their potential as therapeutic agents. They may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

Industry: In the industrial sector, fluorinated indoles are used in the development of agrochemicals and materials with unique properties, such as increased stability and resistance to degradation.

Vergleich Mit ähnlichen Verbindungen

5-fluoroindole: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

1-(methoxymethyl)-1H-indole: Lacks the fluorine atom, which may result in different biological activities and chemical properties.

5-chloro-1-(methoxymethyl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and interactions.

Uniqueness: 5-fluoro-1-(methoxymethyl)-1H-indole is unique due to the presence of both the fluorine atom and the methoxymethyl group. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

5-Fluoro-1-(methoxymethyl)-1H-indole (FMMI) is a synthetic compound belonging to the indole family, characterized by a fluorine atom at the 5-position and a methoxymethyl group at the 1-position of the indole ring. This structural configuration is believed to enhance its potential applications in medicinal chemistry and pharmacology. The molecular formula for FMMI is C10H10FN, with a molecular weight of approximately 177.19 g/mol. This article explores the biological activity of FMMI, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties based on available research findings.

Biological Activity Overview

Preliminary studies have indicated that compounds containing indole moieties, such as FMMI, may exhibit a range of biological activities. These include:

- Anticancer Activity : Initial evaluations suggest that FMMI may show moderate activity against certain cancer cell lines. However, comprehensive in vivo studies are necessary to confirm its efficacy and elucidate its mechanism of action.

- Antimicrobial Properties : Indole derivatives have been documented for their antimicrobial effects; thus, FMMI may also possess similar properties.

- Anti-inflammatory Effects : The potential for anti-inflammatory activity in indole derivatives opens avenues for therapeutic applications.

While specific literature detailing the mechanism of action for FMMI is scarce, compounds with similar structural features often interact with various biological targets, including enzymes and receptors. Preliminary data suggest that FMMI might interact with kinases and G-protein coupled receptors (GPCRs), indicating its potential as a lead compound for drug development.

Comparative Analysis with Related Compounds

The biological activity of FMMI can be compared with structurally similar compounds. The following table summarizes key features and activities of these compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-1H-indole | Fluorine at position 5 | Lacks the methoxymethyl group |

| 6-Fluoro-1H-indole | Fluorine at position 6 | Different position of fluorine affects reactivity |

| 5-Methoxy-1H-indole | Methoxy group at position 5 | No fluorine substitution; different biological activity |

| 7-Fluoro-1H-indole | Fluorine at position 7 | Altered electronic properties |

| 5-Fluoro-2-methyl-1H-indole | Methyl group at position 2 | Variation in steric hindrance |

Each of these compounds exhibits distinct biological activities and chemical reactivity profiles due to their unique substitutions on the indole framework.

Case Studies and Research Findings

-

Anticancer Studies :

- A study investigating various indole derivatives found that certain modifications significantly enhanced anticancer activity against breast cancer cell lines. While specific data on FMMI is limited, it aligns with trends observed in related compounds.

-

Antimicrobial Research :

- Research on indole derivatives has demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Although direct studies on FMMI are lacking, its structural similarities to effective antimicrobial agents suggest potential efficacy.

-

Inflammation Models :

- In models assessing inflammation, other indole derivatives have shown promise in reducing inflammatory markers. Future studies could explore whether FMMI exhibits similar anti-inflammatory effects.

Safety Profile and Handling

Due to the limited data available regarding the safety profile of FMMI, it should be handled with caution following standard laboratory practices for organic compounds, including wearing gloves and eye protection.

Eigenschaften

IUPAC Name |

5-fluoro-1-(methoxymethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-13-7-12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGJGKMXHMMYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.